BoNT-IN-1

Übersicht

Beschreibung

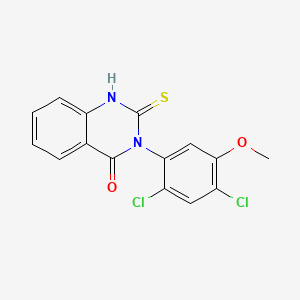

BoNT-IN-1 is a potent inhibitor of Botulinum neurotoxin A light chain (BoNTA LC) with an IC50 of 0.9 uM . It targets BoNT/A LC enzymatic activity and is highly efficient in vitro . BoNT-IN-1 also shows good properties in cell-based, as well as tissue-based assays .

Physical And Chemical Properties Analysis

BoNT-IN-1 is a solid substance with a light yellow to orange color . It is soluble in DMSO . The CAS number for BoNT-IN-1 is 694443-03-3 .Wissenschaftliche Forschungsanwendungen

1. Therapeutic Applications in Various Medical Conditions

BoNT has been extensively studied for its therapeutic applications in a variety of medical conditions. It is known for causing flaccid paralysis by interfering with vesicle fusion and neurotransmitter release in neuronal cells. Its use has been approved for treating conditions like strabismus, blepharospam, hemificial spasm, cervical dystonia, glabellar facial lines, axillary hyperhidrosis, chronic migraine, and for cosmetic uses. The toxin's efficacy, longevity of action, and safety profile have led to its empirical use in ophthalmological, gastrointestinal, urological, orthopedic, dermatological, secretory, and painful disorders (Chen, 2012).

2. Advancements in Pain Therapy

BoNT has been recognized for its potential in pain therapy. Its ability to reduce the release of glutamate, substance P, and calcitonin gene-related peptide from the peripheral terminals of afferent neurons and neurotropins from the urothelium has been documented. This has opened avenues for its use in various pain-related treatments (Wein, 2019).

3. Neuroscience Research and Mechanism of Action

BoNT has significantly contributed to the understanding of neuronal transport and protein-protein interactions in neuroscience. The study of its molecular structure and biologic mechanism of action has provided insights into general principles of neuroscience, leading to more basic science studies (Pirazzini et al., 2017).

4. Potential in Treating Neurodegenerative Disorders

Research has expanded BoNT's use beyond its role as a muscle relaxant and peripheral drug to potential applications in treating neurodegenerative disorders. This includes its use in movement disorders, offering therapeutic benefits in conditions like dystonia, bruxism, tremors, tics, myoclonus, restless legs syndrome, tardive dyskinesia, and symptoms associated with Parkinson’s disease (Anandan & Jankovic, 2021).

5. Use in Orofacial Clinical Practice

Controlled clinical trials have demonstrated BoNT's efficiency in orofacial pathologies such as bruxism, facial paralysis, temporomandibular joint disorders, neuropathic pain, sialorrhea, dystonia, and more. Its antinociceptive effect on sensory nerve endings and its transportation axonally to the central nervous system make it a powerful tool in dentistry and orofacial treatments (Serrera-Figallo et al., 2020).

6. Emerging Clinical Applications

Recent years have seen novel indications for BoNT in fieldslike pain, migraine, overactive bladder, osteoarthritis, and wound healing. The understanding of its effects beyond the injection site suggests potential for disease-tailored BoNT therapies. Challenges in pharmaceutical development, such as liquid and slow-release formulations and innovative delivery methods, are being addressed to enhance its clinical utility (Fonfria et al., 2018).

7. Botulinum Toxin in Laboratory and Bedside Applications

The clinical use of BoNT has paralleled advances in scientific understanding of neurotoxin structure and function. This synergy between clinical applications and laboratory discoveries ensures that advances in the laboratory translate into clinical benefits. The dialogue between clinicians and scientists is vital for harnessing BoNT's full potential in treating a wide range of clinical settings (Foster et al., 2006).

8. BoNT in Dermatology and Cosmetic Applications

BoNT's effects on human dermal fibroblasts have been studied to understand its potential in dermatological applications. Studies show that BoNT can stimulate collagen production and prevent collagen degradation, indicating its utility in remodeling dermal tissues and aging skin (Oh et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

BoNT-IN-1, like other Botulinum neurotoxins, has potential therapeutic applications. There is ongoing research to understand the central effects of these toxins in conditions like Parkinson’s disease . Additionally, there is interest in understanding the unique pharmacological and clinical profiles of different Botulinum neurotoxins, which could lead to the development of new therapeutics .

Eigenschaften

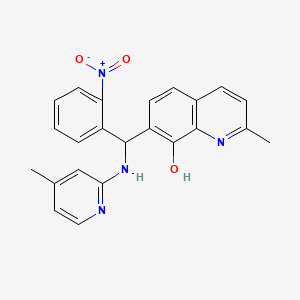

IUPAC Name |

2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-14-11-12-24-20(13-14)26-22(17-5-3-4-6-19(17)27(29)30)18-10-9-16-8-7-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPGAZJVEWWXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BoNT-IN-1 | |

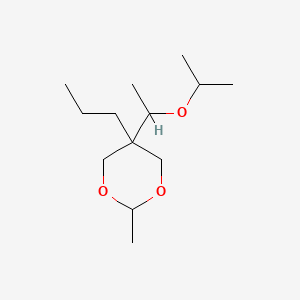

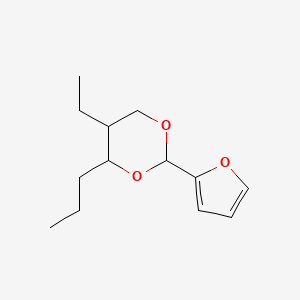

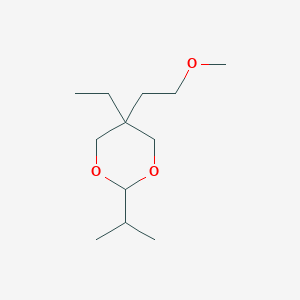

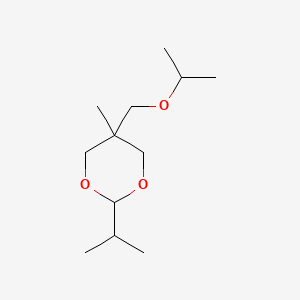

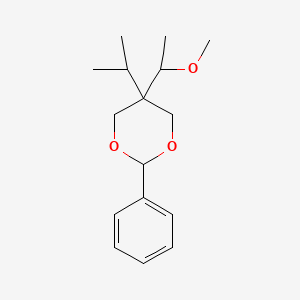

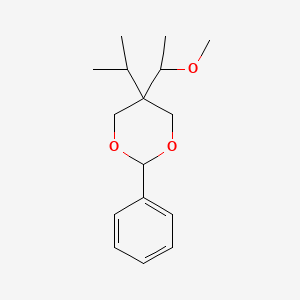

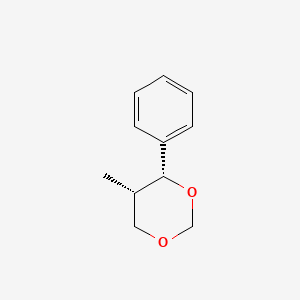

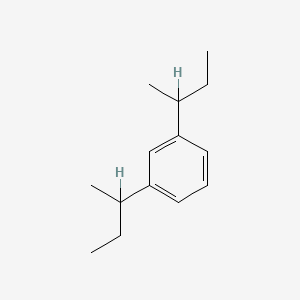

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.